Receptor Binding Affinity: 1-Hyoscyamine vs. Atropine and Scopolamine
In a competitive radioligand binding assay using rat lung membranes and [3H]QNB, 1-hyoscyamine (L-hyoscyamine) demonstrated superior binding potency compared to both atropine and scopolamine. The rank order of potency was determined to be L-hyoscyamine > atropine > scopolamine [1]. This data establishes the compound's position at the apex of natural tropane alkaloid potency for this receptor system.
| Evidence Dimension | Inhibition of [3H]QNB binding to muscarinic receptors |
|---|---|
| Target Compound Data | Higher potency than atropine and scopolamine (exact IC50 not reported in study; ranked first) |
| Comparator Or Baseline | Atropine (ranked second), Scopolamine (ranked third) |
| Quantified Difference | Rank order potency: L-hyoscyamine > Atropine > Scopolamine |
| Conditions | Rat lung membrane preparation; radioligand: (-)-[3H]quinuclidinyl benzilate (QNB) |
Why This Matters
For assay development, research on receptor pharmacology, or as a reference standard, 1-hyoscyamine provides a higher sensitivity tool for detecting and characterizing muscarinic receptor activity compared to the racemic atropine or scopolamine.
- [1] Baker, S. P. (1981). Effect of thyroid status on beta-adrenoreceptors and muscarinic receptors in the rat lung. Journal of Autonomic Pharmacology, 1(4), 269-277. doi:10.1111/j.1474-8673.1981.tb00455.x View Source
